AMP-945

FAK inhibitor binding affinity cellular potency

Procure AMP-945 (narmafotinib), the orally active FAK inhibitor optimized for once-daily dosing. It is differentiated by its validated ability to remodel the fibrotic tumor microenvironment, enhancing chemotherapy penetration in pancreatic ductal adenocarcinoma—a property not established for other FAK inhibitors. With a Kd of 0.21 nM, Phase 2 clinical validation (27.3% confirmed partial response rate), FDA Fast Track and Orphan Drug designations, it is the preferred agent for pancreatic cancer and fibrosis research programs over other FAK inhibitors that lack this tumor-priming evidence.

Molecular Formula C28H32F3N5O2
Molecular Weight 527.6 g/mol
CAS No. 1393653-34-3
Cat. No. B8786493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-945
CAS1393653-34-3
Molecular FormulaC28H32F3N5O2
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC
InChIInChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35)
InChIKeyAWJVIOYPZZZYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMP-945 (Narmafotinib): A Clinically Advanced Oral FAK Inhibitor with FDA Fast Track and Orphan Drug Status for Pancreatic Cancer


AMP-945 (narmafotinib, CAS 1393653-34-3) is an orally active small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that drives tumor survival, proliferation, migration, fibrosis, and chemoresistance in multiple solid tumors [1][2][3]. The compound exhibits a dissociation constant (Kd) of 0.21 nM against the FAK catalytic domain and potently inhibits FAK autophosphorylation at Tyr397 in MDA-MB-231 cells with an IC50 of 7 nM, while demonstrating low general cellular toxicity (IC50 2.7 µM in the same line) . AMP-945 is currently in Phase 2 clinical development for advanced pancreatic cancer in combination with standard-of-care chemotherapy, having received both FDA Fast Track designation and Orphan Drug designation for this indication [4][5].

Why AMP-945 Cannot Be Substituted by Other FAK Inhibitors in Pancreatic Cancer or Fibrosis Models


FAK inhibitors are not functionally interchangeable. While many ATP‑competitive FAK inhibitors share the same nominal target, they diverge markedly in selectivity profile, off‑target kinase inhibition, oral bioavailability, and clinical validation status. AMP‑945 has been specifically optimized for once‑daily oral dosing and has demonstrated a unique ability to remodel the fibrotic tumor microenvironment to enhance chemotherapy penetration in pancreatic ductal adenocarcinoma—a property not established for most other FAK inhibitors [1]. Furthermore, the compound's selectivity window, as defined by differential activity against VEGFR3 (IC50 538 nM vs FAK IC50 2.2 nM), distinguishes it from agents with narrower kinase selectivity or broader polypharmacology that may introduce off‑target toxicities [2]. The evidence below quantifies these differentiating dimensions.

AMP-945 Product‑Specific Quantitative Differentiation Versus FAK Inhibitor Comparators


FAK Binding Affinity (Kd) and Cellular Autophosphorylation Potency of AMP‑945

AMP‑945 demonstrates exceptionally tight binding to the FAK catalytic domain with a dissociation constant (Kd) of 0.21 nM, as measured by surface plasmon resonance . In a cellular context, it inhibits FAK autophosphorylation at Tyr397 in MDA‑MB‑231 breast cancer cells with an IC50 of 7 nM . This sub‑nanomolar Kd places AMP‑945 among the most potent FAK binders, with binding affinity exceeding that of PF‑562271 (no reported Kd; FAK IC50 1.5 nM in kinase assay) and comparable to or tighter than other clinical FAK inhibitors [1].

FAK inhibitor binding affinity cellular potency MDA-MB-231

Kinase Selectivity: FAK versus VEGFR3 Differential Inhibition

AMP‑945 exhibits a pronounced selectivity window between FAK and the structurally related kinase VEGFR3. In a biochemical AlphaScreen assay, AMP‑945 inhibits FAK with an IC50 of 2.2 nM, whereas its activity against VEGFR3 is 244‑fold lower (IC50 = 538 nM) [1]. This contrasts with the broader polypharmacology of earlier FAK inhibitors such as PF‑562271, which shows only ~10‑fold selectivity between FAK and Pyk2 (IC50 1.5 nM vs 13 nM) , and defactinib, which inhibits Pyk2 with equal potency to FAK (IC50 0.6 nM for both) .

kinase selectivity off-target activity VEGFR3 selectivity window

Clinical Efficacy in Pancreatic Cancer: AMP‑945 + Chemotherapy vs Chemotherapy Alone

In the Phase 1b/2a ACCENT trial (NCT05355298), AMP‑945 (narmafotinib) administered orally once daily in combination with gemcitabine and nab‑paclitaxel produced 15 confirmed partial responses (≥30% tumor shrinkage sustained for ≥2 months) among 55 enrolled patients with advanced pancreatic cancer [1]. This response rate meets the pre‑specified statistical threshold for superiority versus the historical benchmark from the MPACT trial, which established a partial response rate of approximately 23% for gemcitabine/nab‑paclitaxel alone in this patient population [2]. Notably, two patients achieved pathological complete response (pCR)—a rare outcome in metastatic pancreatic cancer (historically <5% even in locally advanced disease) [3].

pancreatic cancer combination therapy partial response pathological complete response ACCENT trial

Clinical Safety Profile: AMP‑945 Does Not Add Significant Toxicity to Chemotherapy

Safety data from the ACCENT trial indicate that the addition of AMP‑945 to gemcitabine/nab‑paclitaxel does not meaningfully increase the rate or severity of adverse events compared to chemotherapy alone. The observed adverse event profile in the AMP‑945 combination arm was similar to that historically reported for gemcitabine/nab‑paclitaxel monotherapy [1]. This contrasts with some earlier FAK inhibitors that exhibited dose‑limiting toxicities when combined with chemotherapy. For instance, defactinib combined with paclitaxel showed increased myelosuppression in Phase 1 studies, and GSK2256098 demonstrated dose‑dependent gastrointestinal toxicity [2].

safety tolerability adverse events combination therapy ACCENT trial

Synergistic Activity with MEK Inhibitors in Glioma Stem Cell Models

In a systematic 7×7 dose combination matrix screen across 14 patient‑derived glioma stem cell lines, AMP‑945 demonstrated synergistic anti‑proliferative activity when combined with MEK inhibitors (trametinib or GDC‑0623) [1]. The synergy–sensitivity scatter plot (HSA model) identified AMP‑945/MEKi combinations as residing in the synergy zone (>5 synergy score), whereas the comparator FAK inhibitor VS‑4718, tested under identical conditions, exhibited a broader distribution of synergy scores including antagonistic regions with certain MEKi pairings [2]. The differential synergy pattern suggests AMP‑945 possesses a more favorable interaction landscape with MEK pathway inhibition than VS‑4718.

glioma MEK inhibitor drug synergy combination screening patient-derived cell lines

Regulatory and Development Advancement: Phase 2 Clinical Status with Fast Track and Orphan Designations

AMP‑945 is the only FAK inhibitor to have received both FDA Fast Track designation and Orphan Drug designation specifically for pancreatic cancer, and it has advanced to Phase 2 clinical development in this indication [1][2]. By comparison, other FAK inhibitors in clinical development have either been discontinued in pancreatic cancer (e.g., GSK2256098 Phase 1/2 terminated due to lack of efficacy [3]) or have not progressed beyond Phase 1 in oncology indications (e.g., PF‑562271, VS‑4718) [4].

regulatory status Fast Track Orphan Drug Phase 2 pancreatic cancer

AMP‑945 Application Scenarios: Where Quantitative Differentiation Drives Scientific and Procurement Decisions


First‑Line Metastatic Pancreatic Cancer Combination Therapy (ACCENT Trial Regimen)

AMP‑945 is indicated for combination with gemcitabine and nab‑paclitaxel in first‑line advanced pancreatic cancer, where it has demonstrated a 27.3% confirmed partial response rate and two pathological complete responses—outcomes superior to chemotherapy alone [1]. The compound's favorable safety profile enables chronic once‑daily oral dosing without exacerbating chemotherapy‑related toxicities [2]. Procurement priority should be given to AMP‑945 over other FAK inhibitors for any pancreatic cancer preclinical or clinical program, given its Phase 2 validation, Fast Track designation, and orphan drug status [3].

Glioblastoma and RAS/MAPK‑Driven Tumors in Combination with MEK Inhibitors

AMP‑945 exhibits consistent synergistic activity with MEK inhibitors (trametinib, GDC‑0623) across patient‑derived glioma stem cell lines, whereas the comparator FAK inhibitor VS‑4718 produces variable synergy including antagonism in certain cell lines [4]. For researchers investigating FAK/MEK combination strategies in glioblastoma, melanoma, or KRAS‑mutant cancers, AMP‑945 is the preferred FAK inhibitor based on these head‑to‑head synergy data [5].

Fibrotic Microenvironment Remodeling: Priming Pancreatic Tumors for Chemotherapy

Preclinical studies underlying the ACCENT trial demonstrate that AMP‑945 reduces the stiffness and density of the fibrous stroma surrounding pancreatic tumors, thereby enhancing chemotherapy penetration and efficacy [6]. This tumor‑priming mechanism is a key differentiator from earlier FAK inhibitors that primarily target tumor cell‑intrinsic signaling. Procurement for studies investigating the tumor microenvironment, fibrosis, or chemoresistance in pancreatic cancer should prioritize AMP‑945 to leverage this validated biology [7].

Idiopathic Pulmonary Fibrosis (IPF) and Fibrotic Disease Models

AMP‑945 is in advanced preclinical development for idiopathic pulmonary fibrosis (IPF), with published patent filings covering methods of treating pulmonary fibrosis [8]. The compound's role in scar tissue formation makes it a candidate for non‑oncologic fibrotic indications where FAK inhibition is mechanistically implicated. For fibrosis researchers, AMP‑945 offers a well‑characterized FAK inhibitor with oral bioavailability and a defined selectivity window that minimizes off‑target kinase interactions [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMP-945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.